molecular formula C12H11NO5 B12884291 1,1'-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone CAS No. 109831-23-4

1,1'-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone

Cat. No.: B12884291
CAS No.: 109831-23-4
M. Wt: 249.22 g/mol
InChI Key: KSDUGBSDZYLHSX-UHFFFAOYSA-N
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Description

1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone is an organic compound characterized by the presence of a benzofuran ring substituted with a nitro group and two ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.

    Acylation: The final step involves the acylation of the benzofuran derivative with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and acylation steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

    Oxidation: The benzofuran ring can be oxidized under strong oxidizing conditions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Reduction: 1,1’-(5-Amino-2,3-dihydrobenzofuran-2,2-diyl)diethanone.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzofuran derivatives with different functional groups.

Scientific Research Applications

1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring may also interact with specific molecular targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2,3-dihydrobenzofuran: Lacks the ethanone groups but shares the benzofuran and nitro functionalities.

    2,3-Dihydrobenzofuran: Lacks the nitro and ethanone groups, serving as a simpler analog.

    1,1’-(5-Amino-2,3-dihydrobenzofuran-2,2-diyl)diethanone: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone is unique due to the combination of the nitro group and ethanone groups on the benzofuran ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This comprehensive overview highlights the significance of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone in various scientific and industrial contexts

Properties

CAS No.

109831-23-4

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

1-(2-acetyl-5-nitro-3H-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C12H11NO5/c1-7(14)12(8(2)15)6-9-5-10(13(16)17)3-4-11(9)18-12/h3-5H,6H2,1-2H3

InChI Key

KSDUGBSDZYLHSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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